tert-butyl N-[1-carbamoyl-3-(propan-2-yloxy)propyl]carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(1-amino-1-oxo-4-propan-2-yloxybutan-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4/c1-8(2)17-7-6-9(10(13)15)14-11(16)18-12(3,4)5/h8-9H,6-7H2,1-5H3,(H2,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDVJCMDEZOODO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCC(C(=O)N)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-(Isopropoxy)Propylamine
The isopropoxypropyl backbone is constructed via Williamson ether synthesis. Reacting 3-chloropropyl isopropyl ether with aqueous ammonia under reflux yields 3-(isopropoxy)propylamine. This step typically requires 12–24 hours at 60–80°C, with yields of 70–85%.
Boc Protection of the Primary Amine
The primary amine is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP). Reaction conditions involve dichloromethane or tetrahydrofuran at 0–25°C for 2–4 hours, achieving >90% conversion.
Introduction of the Carbamoyl Group
The carbamoyl moiety is introduced via nucleophilic acyl substitution. Treating the Boc-protected intermediate with potassium cyanate (KNCO) in aqueous acidic conditions (pH 4–5) at 50°C facilitates this transformation. Alternatively, carbonyldiimidazole (CDI) can activate the carbonyl for subsequent amidation with ammonium chloride.
Key Data:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1.1 | NH₃, 3-chloropropyl isopropyl ether | 80°C, 24 h | 78% |
| 1.2 | Boc₂O, DMAP | 25°C, 3 h | 92% |
| 1.3 | KNCO, HCl | 50°C, 6 h | 65% |
Reductive Amination Pathway
Synthesis of 3-(Isopropoxy)Propanal
Oxidation of 3-(isopropoxy)propan-1-ol using pyridinium chlorochromate (PCC) in dichloromethane yields the aldehyde intermediate. This step proceeds at 0°C for 2 hours with 80–85% efficiency.
Reductive Amination with Ammonium Acetate
The aldehyde undergoes reductive amination with ammonium acetate in the presence of sodium cyanoborohydride (NaBH₃CN). Methanol or ethanol serves as the solvent, with reaction times of 12–18 hours at 25°C. This step forms the primary amine adjacent to the carbamoyl group.
Boc Protection and Final Purification
The amine is Boc-protected as described in Method 1.2. Final purification via silica gel chromatography (ethyl acetate/hexane, 1:3) isolates the product as a white powder, consistent with its reported physical form.
Advantages:
- Avoids harsh alkylation conditions.
- Enables stereochemical control if chiral centers are present.
Solid-Phase Peptide Synthesis (SPPS) Approach
Resin Functionalization
A Wang resin is functionalized with Fmoc-protected β-alanine. After Fmoc deprotection (20% piperidine in DMF), the amine is coupled with Boc-protected serine using O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate (TBTU).
Etherification and Carbamoylation
The serine hydroxyl group is etherified with isopropyl bromide under Mitsunobu conditions (DIAD, PPh₃). The carboxylic acid is then converted to the carbamoyl group via mixed anhydride formation (ClCO₂Et) and subsequent amidation with NH₃.
Cleavage and Isolation
The product is cleaved from the resin using trifluoroacetic acid (TFA) and precipitated in cold diethyl ether. HPLC purification ensures ≥95% purity, as specified in vendor data.
Limitations:
- Higher cost due to resin and coupling reagents.
- Scalability challenges for industrial production.
Enzymatic Catalysis
Biocatalytic Amination
Lipase-mediated transesterification introduces the isopropoxy group to a glycerol derivative. Candida antarctica lipase B (CAL-B) in tert-butanol catalyzes this step at 40°C with 70–75% yield.
Chemoenzymatic Carbamoylation
The intermediate amine is carbamoylated using immobilized urease in a phosphate buffer (pH 7.0). This green chemistry approach reduces waste but requires optimization for industrial adoption.
Chemical Reactions Analysis
Carbamate Protection
The tert-butyl carbamate (Boc) group is a widely used protecting group for amines. In the synthesis of structurally related compounds, Boc protection is typically achieved via:
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Reaction conditions : Treatment of the primary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or DMAP in solvents like THF or dichloromethane (DCM) .
-
Example : In the synthesis of tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate (M4 ), Boc protection was performed using Boc₂O and TEA, yielding >85% conversion .
Carbamoylation
The carbamoyl group (NH₂CO-) is introduced via coupling reactions:
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Reagents : Activation of carboxylic acids with carbodiimides (e.g., EDCI) and additives like HOBt to form stable intermediates .
-
Conditions : Reactions are typically conducted in anhydrous DCM or DMF under inert atmospheres (N₂/Ar) .
Boc Deprotection
The Boc group is cleaved under acidic conditions:
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Reagents : Trifluoroacetic acid (TFA) in DCM or HCl in dioxane .
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Example : In the synthesis of carfilzomib intermediates, Boc deprotection with TFA yielded free amines in >90% efficiency .
Stability Under Basic Conditions
The carbamoyl group is susceptible to hydrolysis under strongly basic conditions (e.g., NaOH, KOH), forming carboxylic acids or amines depending on the pH .
Peptide Coupling
The deprotected amine can participate in peptide bond formation:
-
Example : EDCI/HOBt-mediated coupling with carboxylic acids to generate amides, as demonstrated in cystobactamid synthesis .
Cross-Coupling Reactions
The propan-2-yloxy chain may undergo alkoxy-directed C–H functionalization in metal-catalyzed reactions (e.g., Pd-mediated cross-couplings) .
Experimental Data and Comparative Analysis
Key Challenges and Optimizations
Scientific Research Applications
tert-butyl N-[1-carbamoyl-3-(propan-2-yloxy)propyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Investigated for its potential as a protective group in peptide synthesis.
Medicine: Explored for its potential use in drug development, particularly as a prodrug that can release active amines under physiological conditions.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-carbamoyl-3-(propan-2-yloxy)propyl]carbamate involves the release of the active amine upon hydrolysis. The carbamate group serves as a protective group that can be cleaved under specific conditions to release the active amine, which can then interact with molecular targets such as enzymes or receptors. The pathways involved in this process include hydrolysis and subsequent interaction with biological macromolecules .
Comparison with Similar Compounds
Key Observations:
Hydrogen-Bonding Capacity: The target compound’s carbamoyl group (-NH-C=O) can act as both a hydrogen-bond donor (N–H) and acceptor (C=O), enabling diverse supramolecular interactions. The isopropyl ether group in the target compound is a weak hydrogen-bond acceptor, reducing its polarity compared to hydroxylated analogs. This may lower its melting point and increase lipid solubility .
Crystallographic Behavior: Hydroxyl-containing carbamates (e.g., CAS 207729-03-1) often exhibit strong directional hydrogen-bonding networks, forming stable crystal lattices. Such patterns are analyzed via graph set theory (e.g., Etter’s rules), where motifs like $ \text{D}(2) $ or $ \text{R}_2^2(8) $ are common . Software like SHELXL () and ORTEP-3 () are critical for modeling such structures.
Synthetic Utility :
- The bromopyridyl cyclopropane derivative () highlights the use of tert-butyl carbamates in Suzuki-Miyaura coupling reactions. Similarly, the target compound’s isopropyl ether chain could facilitate nucleophilic substitutions or click chemistry, though its carbamoyl group may require protection during such steps .
Physicochemical Properties (Inferred)
Biological Activity
tert-butyl N-[1-carbamoyl-3-(propan-2-yloxy)propyl]carbamate is a synthetic organic compound with significant potential in biological research and therapeutic applications. Its unique structural characteristics, including the presence of a tert-butyl group, a carbamate group, and a propan-2-yloxy substituent, contribute to its biological activity. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.
- Molecular Formula : C12H24N2O4
- Molecular Weight : 244.34 g/mol
- CAS Number : 1803566-75-7
The biological activity of this compound primarily involves the hydrolysis of the carbamate group, which releases an active amine. This active amine can interact with various biological macromolecules, including enzymes and receptors. The compound's mechanism includes:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes, thus modulating biochemical pathways.
- Cell Signaling Modulation : The compound's interaction with cellular pathways can influence signal transduction and gene expression.
Neuroprotective Effects
Recent studies have indicated that similar compounds exhibit neuroprotective properties, particularly against neurodegenerative conditions such as Alzheimer's disease. For instance, related compounds have shown the ability to inhibit amyloid beta peptide aggregation, which is crucial in Alzheimer's pathology.
A study highlighted that a compound structurally related to this compound demonstrated:
- Moderate protective effects in astrocytes against Aβ 1-42 toxicity , reducing levels of TNF-α and free radicals in cell cultures .
- In vivo studies showed no significant effect compared to established treatments like galantamine, suggesting further investigation into bioavailability and efficacy is required .
Enzyme Inhibition
The compound may also exhibit dual inhibition properties, acting on both β-secretase and acetylcholinesterase enzymes. This dual action suggests potential in treating cognitive decline associated with Alzheimer's disease by reducing amyloid plaque formation and enhancing cholinergic signaling.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tert-butyl N-[1-carbamoyl-3-(propan-2-yloxy)propyl]carbamate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via carbamate protection of a primary amine using di-tert-butyl dicarbonate (Boc₂O) under mild conditions. A typical protocol involves reacting the amine precursor (e.g., 1-carbamoyl-3-(propan-2-yloxy)propylamine) with Boc₂O in dichloromethane or tetrahydrofuran (THF) at 0–25°C, using a base like triethylamine (TEA) to neutralize HCl byproducts . Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., THF) enhance nucleophilicity.
- Temperature control : Lower temperatures (0–5°C) minimize side reactions like hydrolysis.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard for isolating the product.
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H NMR : Expect signals for tert-butyl protons (δ 1.2–1.4 ppm, singlet), carbamate NH (δ 5.5–6.0 ppm, broad), and isopropyl ether protons (δ 3.4–4.0 ppm, multiplet). Integration ratios should align with the molecular formula.
- ¹³C NMR : The tert-butyl carbonyl carbon appears at ~155 ppm, while the carbamoyl carbon resonates at ~160 ppm .
- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch, carbamate) and ~3300 cm⁻¹ (N–H stretch) confirm functional groups .
Advanced Research Questions
Q. How do steric and electronic effects of the tert-butyl and isopropyl ether groups influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Steric hindrance : The tert-butyl group impedes nucleophilic attack at the carbamate carbonyl, favoring protection strategies.
- Electronic effects : The isopropyl ether’s electron-donating oxygen stabilizes adjacent carbamate groups via resonance, reducing electrophilicity.
- Experimental validation : Compare reaction rates with analogs (e.g., methyl ether vs. isopropyl ether) under identical conditions (e.g., SN2 with NaCN in DMF) to quantify steric/electronic contributions .
Q. What strategies resolve contradictions in crystallographic data for carbamate derivatives, particularly regarding hydrogen-bonding patterns?
- Methodological Answer :
- Software tools : Use SHELX for refinement and Mercury for visualization. For ambiguous H-bonding, analyze Fourier difference maps and validate with geometric criteria (e.g., D–H⋯A angles > 120°, distances < 3.5 Å) .
- Case study : In tert-butyl carbamate derivatives, bifurcated hydrogen bonds (e.g., N–H⋯O=C and N–H⋯O–ether) often stabilize crystal packing. Discrepancies arise from disorder or thermal motion; apply TLS (translation-libration-screw) refinement in SHELXL to model anisotropic effects .
Q. How does the compound’s stability under acidic or basic conditions impact its utility as a protecting group in peptide synthesis?
- Methodological Answer :
- Acid stability : The tert-butyl carbamate is labile under strong acids (e.g., HCl/dioxane, TFA) but stable in mild acidic conditions (pH 3–5).
- Base sensitivity : Hydrolysis occurs in aqueous NaOH (1M, 50°C), releasing CO₂ and the free amine.
- Experimental design : Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) and compare with control samples lacking the carbamate group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
